1,3-Benzothiazole-6-carbonyl chloride
Overview
Description
1,3-Benzothiazole-6-carbonyl chloride is a chemical compound belonging to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
1,3-Benzothiazole-6-carbonyl chloride is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The mode of action of this compound involves its interaction with the DprE1 enzyme. The compound binds to the enzyme, inhibiting its function and thereby disrupting the biosynthesis of the cell wall of Mycobacterium tuberculosis . This results in the inhibition of the growth and proliferation of the bacteria.
Biochemical Pathways
The action of this compound affects the biochemical pathway involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the death of the bacteria.
Pharmacokinetics
Benzothiazole derivatives are generally known for their stability and bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This is achieved through the disruption of the cell wall biosynthesis pathway, leading to the death of the bacteria.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of the compound . .
Biochemical Analysis
Biochemical Properties
1,3-Benzothiazole-6-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to their inhibition or activation .
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its effects over time. Studies have shown that the compound remains stable under certain conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of xenobiotics and endogenous compounds. These interactions can affect the overall metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the localization and accumulation of the compound in specific cellular compartments. For instance, it has been found to accumulate in the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization in the endoplasmic reticulum and mitochondria suggests a role in regulating cellular stress responses and energy metabolism .
Preparation Methods
The synthesis of 1,3-Benzothiazole-6-carbonyl chloride typically involves the reaction of 1,3-benzothiazole with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The general reaction scheme is as follows:
1,3-Benzothiazole+Thionyl chloride→1,3-Benzothiazole-6-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
In industrial settings, this compound can be produced using continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1,3-Benzothiazole-6-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example, the reaction with an amine can be represented as:
1,3-Benzothiazole-6-carbonyl chloride+Amine→1,3-Benzothiazole-6-amide+Hydrogen chloride
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Hydrolysis: In the presence of water, this compound hydrolyzes to form 1,3-benzothiazole-6-carboxylic acid and hydrogen chloride.
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Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride to yield 1,3-benzothiazole-6-methanol.
Scientific Research Applications
1,3-Benzothiazole-6-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-tubercular and anti-cancer agents.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
1,3-Benzothiazole-6-carbonyl chloride can be compared with other benzothiazole derivatives, such as:
1,3-Benzothiazole-2-carbonyl chloride: Similar in structure but with the carbonyl chloride group at the 2-position, leading to different reactivity and applications.
1,3-Benzothiazole-6-sulfonyl chloride: Contains a sulfonyl chloride group instead of a carbonyl chloride, which affects its chemical behavior and uses.
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives with diverse applications.
Properties
IUPAC Name |
1,3-benzothiazole-6-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-8(11)5-1-2-6-7(3-5)12-4-10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQVUZRWHRIRFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480488 | |
Record name | 1,3-BENZOTHIAZOLE-6-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55439-73-1 | |
Record name | 1,3-BENZOTHIAZOLE-6-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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